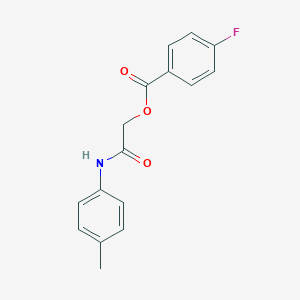
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide, also known as dicamba, is a herbicide that is widely used in agriculture. It is an effective tool for controlling broadleaf weeds and has been used for many years.
Wirkmechanismus
Dicamba works by mimicking the plant hormone auxin, which causes uncontrolled growth in the targeted weeds. This leads to the death of the weed. Dicamba is a selective herbicide, meaning it only affects broadleaf weeds and does not harm grasses.
Biochemical and Physiological Effects:
Dicamba has been shown to have an effect on the photosynthesis process in plants. It also affects the plant's ability to take up and transport nutrients. In addition, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide has been shown to have an effect on the hormone balance in plants, leading to uncontrolled growth and eventual death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in lab experiments is that it is a relatively cheap and easy-to-use herbicide. It is also selective, meaning that it can be used to target specific weeds without harming other plants. However, one limitation is that 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide can be volatile and can drift to non-target areas, causing damage to other crops or plants.
Zukünftige Richtungen
There are several areas of future research for 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide. One area is the development of new formulations that reduce volatility and drift. Another area is the study of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide-resistant weeds and the development of new herbicides to combat them. Additionally, research is needed to better understand the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide on soil health and the environment.
In conclusion, 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide is an important herbicide that has been widely used in agriculture for many years. Its selective properties make it an effective tool for controlling broadleaf weeds, and it has been extensively studied for its herbicidal properties. However, further research is needed to address some of the limitations and potential environmental impacts of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide use.
Synthesemethoden
Dicamba can be synthesized by reacting 2,4-dichlorophenol with 2-methylphenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with butylamine to yield 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. Research has also been conducted on the use of 4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide in non-crop areas such as roadsides, railways, and utility rights-of-way.
Eigenschaften
Produktname |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
|---|---|
Molekularformel |
C17H17Cl2NO2 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-5-2-3-6-15(12)20-17(21)7-4-10-22-16-9-8-13(18)11-14(16)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21) |
InChI-Schlüssel |
UMRPVSWJXSKSRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)



![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)